N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a benzo[d]thiazole ring fused with a naphthalene moiety through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Acylation: The benzo[d]thiazole derivative is then acylated with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole and naphthalene rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with biological macromolecules:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-naphthyl)acetamide: Similar structure but lacks the benzo[d]thiazole ring.
Benzo[d]thiazole derivatives: Compounds with variations in the substituents on the benzo[d]thiazole ring.
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the benzo[d]thiazole and naphthalene moieties, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19(21-15-8-9-18-17(11-15)20-12-23-18)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,11-12H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPZLANCARLXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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